2-Amino-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-methylpyridin-4(1H)-one is a heterocyclic compound with a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylpyridin-4(1H)-one typically involves the reaction of 2-chloro-1-methylpyridin-4(1H)-one with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or water, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted pyridines.
Scientific Research Applications
2-Amino-1-methylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the methyl group at the 1-position.
1-Methylpyridin-4(1H)-one: Lacks the amino group at the 2-position.
2-Amino-3-methylpyridine: Has the amino group at the 2-position but the methyl group at the 3-position.
Uniqueness
2-Amino-1-methylpyridin-4(1H)-one is unique due to the specific positioning of the amino and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems that may not be possible with other similar compounds.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-amino-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(9)4-6(8)7/h2-4H,7H2,1H3 |
InChI Key |
SQBPOFCRPQUJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.